5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure features a fluorine atom, a methoxy-substituted pyridine ring, and an indole core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxypyridine Substitution: The methoxypyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a methoxy group donor under basic conditions.
Amide Bond Formation: The final step involves coupling the indole derivative with the methoxypyridine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can enhance binding affinity and specificity to these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-N-(4-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide: Similar structure but with a different position of the methoxy group.
5-chloro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide: Chlorine instead of fluorine.
5-fluoro-N-(6-methoxypyridin-3-yl)-1-ethyl-1H-indole-2-carboxamide: Ethyl group instead of methyl.
Uniqueness
5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, making it a valuable compound for drug development.
Properties
Molecular Formula |
C16H14FN3O2 |
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Molecular Weight |
299.30 g/mol |
IUPAC Name |
5-fluoro-N-(6-methoxypyridin-3-yl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C16H14FN3O2/c1-20-13-5-3-11(17)7-10(13)8-14(20)16(21)19-12-4-6-15(22-2)18-9-12/h3-9H,1-2H3,(H,19,21) |
InChI Key |
JJLPYWVJDQISOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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